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Compound of Interest

Compound Name: lodopropynyl butylcarbamate

Cat. No.: B030500

For Researchers, Scientists, and Drug Development Professionals

Abstract

lodopropynyl butylcarbamate (IPBC) is a widely utilized biocide and preservative in various
industries, including cosmetics, paints, and wood preservation. Its efficacy against a broad
spectrum of fungi and yeast necessitates robust analytical methods for its identification,
guantification, and quality control. This technical guide provides an in-depth overview of the
spectroscopic analysis of IPBC, detailing the principles and data interpretation for Nuclear
Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible
(UV-Vis) spectroscopy. Detailed experimental protocols are provided, and quantitative data are
summarized for ease of reference. This document aims to serve as a comprehensive resource
for researchers, scientists, and professionals involved in the development and analysis of
products containing IPBC.

Chemical Structure and Properties
e |[UPAC Name: 3-iodoprop-2-yn-1-yl butylcarbamate
e CAS Number: 55406-53-6

e Molecular Formula: CsH12INO2

e Molecular Weight: 281.09 g/mol .[1]
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o Appearance: White to off-white crystalline solid.[1]
e Solubility: Sparingly soluble in water (156 mg/L), soluble in organic solvents like methanol.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for lodopropynyl butylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of IPBC. The
proton (*H) and carbon-13 (33C) NMR spectra provide detailed information about the chemical
environment of each atom.

Table 1: *H NMR Spectroscopic Data for lodopropynyl Butylcarbamate

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.82 S 2H -O-CHz2-C=Cl
~3.18 t 2H -NH-CH2-CHa2-
~1.48 m 2H -NH-CH2z2-CH2z-CHz2-
~1.35 m 2H -CH2-CH2-CHs
~0.93 t 3H -CH2-CH2-CHs

Solvent: CDCIs, Frequency: 400 MHz. Data sourced from PubChem.

Table 2: 13C NMR Spectroscopic Data for lodopropynyl Butylcarbamate
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Chemical Shift (6) ppm

Assignment

~155.3 C=0 (Carbamate)
~88.8 -C=Cl

~53.8 -O-CH2-C=Cl
~40.9 -NH-CH2-

~31.9 -NH-CH2-CH2-
~19.9 -CH2-CH2-CHs
~13.7 -CH2-CH2-CHs
~3.6 -C=Cl

Solvent: CDCIs, Frequency: 100.40 MHz. Data sourced from PubChem.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups

present in IPBC based on their characteristic vibrational frequencies.

Table 3: Theoretical FTIR Peak Assignments for lodopropynyl Butylcarbamate

Wavenumber (cm~12)

Vibration Mode

Functional Group

~3300 N-H stretch Amine (in carbamate)
~2960-2850 C-H stretch Alkane

~2100 C=C stretch Alkyne

~1715 C=0 stretch Carbonyl (in carbamate)
~1530 N-H bend Amine (in carbamate)
~1250 C-O stretch Ester (in carbamate)
~500 C-I stretch lodoalkyne
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Note: These are approximate values based on typical functional group absorption ranges.
Actual peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of IPBC, aiding in its identification and structural confirmation. Electron impact (EI) or

electrospray ionization (ESI) are common techniques.

Table 4: Mass Spectrometry Data for lodopropynyl Butylcarbamate

m/z Interpretation
281 [M]*, Molecular ion
154 M - 1]+

128 ("

100 [CH3(CH2)sNHCO]*
57 [CH3(CH2)sN]*

Note: Fragmentation patterns for carbamates can be complex. The listed fragments are
predicted based on the structure of IPBC and common fragmentation pathways of carbamates,
which often involve cleavage at the carbamate group and loss of the halogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. For IPBC, the

absorption is in the UV region.

Table 5: UV-Visible Spectroscopic Data for lodopropynyl Butylcarbamate

Amax (nm) Molar Absorptivity (g) Solvent

~275 Data not readily available Dichloromethane
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Note: The UV absorbance maximum of IPBC is reported to be below 350 nm. The peak at

approximately 275 nm is attributed to the electronic transitions in the molecule. The molar

absorptivity is dependent on the specific solvent and concentration.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of lodopropynyl

butylcarbamate. Instrument-specific parameters should be optimized.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of IPBC in approximately 0.7 mL of deuterated
chloroform (CDCIs).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

1H NMR Acquisition:

o Acquire a one-pulse proton spectrum.

o Set the spectral width to cover the range of -1 to 10 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Set the spectral width to cover the range of 0 to 200 ppm.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the spectrum and perform baseline correction.
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o Calibrate the chemical shift scale using the residual solvent peak (CDCls: 6H = 7.26 ppm,
0C =77.16 ppm).

o Integrate the peaks in the *H NMR spectrum.

FTIR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of IPBC with ~100 mg of dry potassium bromide (KBr) using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Place the powder in a pellet die and press under high pressure to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
o Place the IPBC pellet in the sample holder and acquire the sample spectrum.
o Typically, scan the range from 4000 to 400 cm~1.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (HPLC-ESI-MS)

o Sample Preparation: Prepare a stock solution of IPBC in a suitable solvent such as methanol
or acetonitrile at a concentration of ~1 mg/mL. Further dilute to the ng/mL to pg/mL range for
analysis.

 Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to
an Electrospray lonization Mass Spectrometer (ESI-MS).

¢ HPLC Conditions:
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[e]

Column: C18 reversed-phase column.

o

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically with 0.1%
formic acid to promote ionization.

Flow Rate: 0.2-0.5 mL/min.

(¢]

[¢]

Injection Volume: 5-10 L.

e MS Conditions:
o lonization Mode: Positive ion mode is often used for carbamates.

o Scan Mode: Full scan mode to detect the molecular ion and selected ion monitoring (SIM)
for targeted quantification.

o Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) for maximum signal intensity of the [M+H]* or other relevant adduct
ions.

o Data Analysis: Identify the peak corresponding to IPBC based on its retention time and
mass-to-charge ratio.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of IPBC in a UV-transparent solvent (e.g.,
dichloromethane, methanol, or ethanol). The concentration should be adjusted to yield an
absorbance in the range of 0.1-1.0.

e Instrumentation: Use a double-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Use a quartz cuvette with a 1 cm path length.

o Fill a reference cuvette with the pure solvent and the sample cuvette with the IPBC
solution.
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o Scan the wavelength range from 400 nm down to 200 nm.

+ Data Processing: The spectrophotometer will record the absorbance as a function of

wavelength. Identify the wavelength of maximum absorbance (Amax).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of an unknown sample suspected to contain lodopropynyl butylcarbamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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